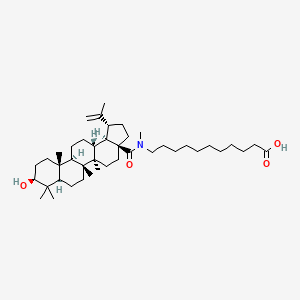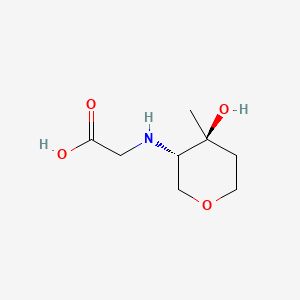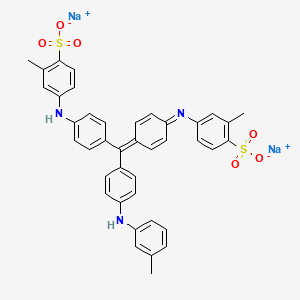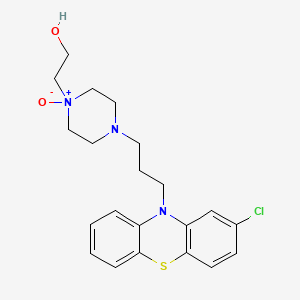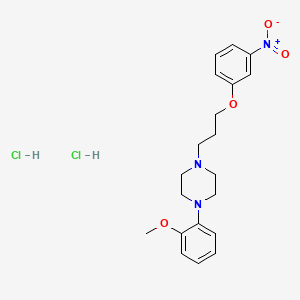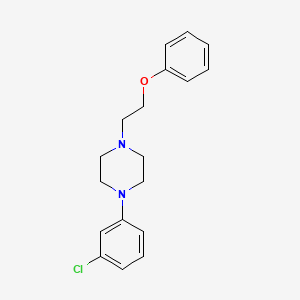
Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- est un composé chimique appartenant à la classe des dérivés de la pipérazine. Ce composé se caractérise par la présence d'un cycle pipérazine substitué par un groupe 3-chlorophényle et un groupe 2-phénoxyéthyle. Les dérivés de la pipérazine sont connus pour leurs diverses activités pharmacologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 1-(3-chlorophényl)pipérazine avec le chlorure de 2-phénoxyéthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- peut impliquer l'utilisation de réacteurs à écoulement continu pour optimiser les conditions réactionnelles et améliorer le rendement. Le procédé peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'atome de chlore du groupe 3-chlorophényle est remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation de dérivés oxydés avec des groupes hydroxyle ou carbonyle.
Réduction : Formation de dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant l'atome de chlore.
Applications De Recherche Scientifique
Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antiparasitaires.
Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment les troubles neurologiques et les infections.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir sur les récepteurs des neurotransmetteurs, les enzymes ou les canaux ioniques, entraînant une modulation des processus biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-chlorophenyl)-4-(2-phenoxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Pipérazine, 1-(3-chlorophényl)-4-(2-méthoxyéthyl)-
- Pipérazine, 1-(3-chlorophényl)-4-(2-éthoxyéthyl)-
- Pipérazine, 1-(3-chlorophényl)-4-(2-butoxyéthyl)-
Unicité
Pipérazine, 1-(3-chlorophényl)-4-(2-phénoxyéthyl)- est unique en raison de la présence du groupe phénoxyéthyle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut améliorer son activité pharmacologique et sa sélectivité par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
82205-85-4 |
|---|---|
Formule moléculaire |
C18H21ClN2O |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-4-(2-phenoxyethyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O/c19-16-5-4-6-17(15-16)21-11-9-20(10-12-21)13-14-22-18-7-2-1-3-8-18/h1-8,15H,9-14H2 |
Clé InChI |
HFMFEUWHKSJGAV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


